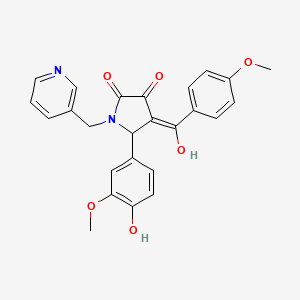
3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family. It has garnered significant attention from the scientific community due to its potential therapeutic applications. Additionally, we will explore future directions for research on this compound.
Mechanism of Action
The exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole can modulate various biochemical and physiological processes in the body. For instance, it has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole in laboratory experiments is its potent therapeutic activity against inflammation and cancer. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the dosage and administration route used.
Future Directions
There are several potential future directions for research on 3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole. One area of interest is the development of novel drug delivery systems that can enhance the compound's bioavailability and reduce its toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and identify potential molecular targets for therapeutic intervention. Finally, more research is needed to explore the potential of 3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole in other disease areas, such as neurodegenerative disorders and autoimmune diseases.
In conclusion, 3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole is a promising chemical compound with potential therapeutic applications in the treatment of inflammatory diseases and cancer. While further research is needed to fully understand its mechanism of action and potential toxicity, the compound's potent therapeutic activity and relative ease of synthesis make it an attractive option for scientific research.
Synthesis Methods
The synthesis of 3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole can be achieved through a multistep process. One of the most common methods involves the reaction of 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid with thionyl chloride, followed by the addition of 1,3-benzodioxole-5-amine. The resulting compound is then purified using column chromatography.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole has shown promising results in several scientific research applications. One such study found that the compound exhibited significant anti-inflammatory activity in vitro, making it a potential candidate for the treatment of inflammatory diseases. Another study showed that it had potent antitumor activity against several cancer cell lines, including breast cancer and lung cancer.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10-2-4-11(5-3-10)16-17-15(18-21-16)12-6-7-13-14(8-12)20-9-19-13/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAYDVAAZDLJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-5-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5295063.png)
![N-cyclopropyl-7-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5295064.png)

![ethyl [(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]acetate](/img/structure/B5295082.png)
![7-methyl-3-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5295083.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5295099.png)
![4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol](/img/structure/B5295100.png)

![1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide](/img/structure/B5295119.png)
![10-chloro-3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5295124.png)

![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5295130.png)
![7-(2,4-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5295133.png)